6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol is a heterocyclic organic compound with the molecular formula and a CAS number of 82855-35-4. This compound features a pyridine ring substituted with a chlorine atom at the sixth position and two hydroxymethyl groups at the fourth and fifth positions, alongside a methyl group at the second position. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
The chemical reactivity of 6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol is primarily influenced by its hydroxymethyl and chlorinated groups. Potential reactions include:
These reactions can be utilized to synthesize various derivatives that may exhibit different pharmacological properties.
The synthesis of 6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol can be achieved through several methods:
These methods allow for the production of the compound with varying yields and purities based on reaction conditions.
6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol has potential applications in several fields:
Studies on similar compounds suggest that 6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol could interact with various biological targets:
Several compounds share structural similarities with 6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 6-Chloro-4-methylpyridin-3-ol | Chlorine at position 6; methyl at position 4 | Antimicrobial properties |
| 4-Hydroxy-2-methylpyridine | Hydroxyl group at position 4; methyl at position 2 | Antioxidant activity |
| 5-Hydroxymethylpyridine | Hydroxymethyl group at position 5; methyl at position 2 | Potential neuroprotective effects |
| 3-Hydroxyquinoline | Hydroxyl group at position 3; quinoline structure | Anticancer activity |
The unique combination of hydroxymethyl groups and chlorine substitution in 6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol distinguishes it from these similar compounds, potentially leading to unique biological interactions and applications.